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molecular formula C6H10N4O B1336587 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1001500-41-9

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B1336587
M. Wt: 154.17 g/mol
InChI Key: UMHVAZMWVVGRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569298B2

Procedure details

N,1-Dimethyl-4-nitropyrazole-3-carboxamide (1.23 g) was dissolved in MeOH (30 ml) and 10% Pd/C (0.3 g, 50% wet) was added. The mixture was stirred under a hydrogen atmosphere overnight and the catalyst filtered off. The solvent was removed in vacuo to yield 4-amino-N,1-dimethylpyrazole-3-carboxamide, 1.1 g. NMR Spectrum: (CDCl3) 2.93 (s, 3H), 3.76 (s, 3H), 4.41 (m, 2H), 6.62 (m, 1H), 6.89 (s, 1H); Mass spectrum: MH+ 155
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[C:9]([N+:10]([O-])=O)=[CH:8][N:7]([CH3:13])[N:6]=1)=[O:4]>CO.[Pd]>[NH2:10][C:9]1[C:5]([C:3]([NH:2][CH3:1])=[O:4])=[N:6][N:7]([CH3:13])[CH:8]=1

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
CNC(=O)C1=NN(C=C1[N+](=O)[O-])C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst filtered off
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C(=NN(C1)C)C(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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